3-Bromomethyl-6-methoxy-2-(trifluoromethyl)pyridine
Overview
Description
“3-Bromomethyl-6-methoxy-2-(trifluoromethyl)pyridine” is a chemical compound with the molecular formula C8H7BrF3NO . It has a molecular weight of 270.05 . This compound is also known by its IUPAC name, 3-bromo-6-methoxy-2-(trifluoromethyl)pyridine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7BrF3NO/c1-13-5-3-2-4(8)6(12-5)7(9,10)11/h2-3H,1H3 . This code provides a specific textual identifier for the compound, which can be used to generate its molecular structure.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data would need to be obtained from a detailed product specification or material safety data sheet.Scientific Research Applications
Synthesis of Alkyl 4-Amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates
A study by Khlebnikov et al. (2018) discussed the use of a trifluoromethyl-containing building block, similar to 3-Bromomethyl-6-methoxy-2-(trifluoromethyl)pyridine, for the preparation of trifluoromethyl-substituted aminopyrroles. This process involved the 2H-azirine ring expansion strategy and subsequent transformations into alkyl 4-amino-3-aryl-1-methyl-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates (Khlebnikov et al., 2018).
Total Synthesis of Variolin B and Deoxyvariolin B
Baeza et al. (2010) used a derivative of 3-bromo-2-(bromomethyl)-4-methoxypyrrolo[2,3-b]pyridine in the total synthesis of the natural alkaloid variolin B and its variant, deoxyvariolin B. This study showcased the potential of such compounds in complex natural product synthesis through selective and sequential palladium-mediated functionalization (Baeza et al., 2010).
Spectroscopic and Antimicrobial Studies
Vural and Kara (2017) conducted spectroscopic characterization of a similar compound, 5-Bromo-2-(trifluoromethyl)pyridine, and assessed its antimicrobial activities. Their study included density functional theory (DFT) studies and analysis of non-linear optical properties (Vural & Kara, 2017).
Ethylene Polymerization Behavior
Hurtado et al. (2009) synthesized chromium(III) complexes with 2,6-bis(bromomethyl)pyridine ligands, demonstrating their application in the polymerization of ethylene. This highlights the potential of such compounds in industrial applications, particularly in polymer science (Hurtado et al., 2009).
X-Ray and Spectroscopic Analysis
Cetina et al. (2010) synthesized and analyzed various pyridine derivatives, including 4-(methoxymethyl)-6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile. This study provided insight into the structural and optical properties of these compounds, which can be crucial for material science and chemical engineering applications (Cetina et al., 2010).
Safety And Hazards
properties
IUPAC Name |
3-(bromomethyl)-6-methoxy-2-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3NO/c1-14-6-3-2-5(4-9)7(13-6)8(10,11)12/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEZPJLJVFMJLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)CBr)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101214075 | |
Record name | 3-(Bromomethyl)-6-methoxy-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101214075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromomethyl-6-methoxy-2-(trifluoromethyl)pyridine | |
CAS RN |
1227496-52-7 | |
Record name | 3-(Bromomethyl)-6-methoxy-2-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227496-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Bromomethyl)-6-methoxy-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101214075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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